![molecular formula C10H14O3 B1230783 1-Hydroxy-4-oxahomoadamantan-5-one](/img/structure/B1230783.png)
1-Hydroxy-4-oxahomoadamantan-5-one
Overview
Description
1-hydroxy-4-oxahomoadamantan-5-one is an epsilon-lactone. It derives from a 4-oxahomoadamantan-5-one.
Scientific Research Applications
Microbial Oxidation in Biodegradation
Selifonov (1992) explored the microbial oxidation of adamantane derivatives by Pseudomonas putida. This study highlighted the biological Baeyer-Villiger and hydroxylation reactions, leading to the formation of 1-hydroxy-4-oxahomoadamantan-5-one among other products. The formation of these compounds varied with the initial concentration of adamantanone, indicating its potential in microbial degradation processes (Selifonov, 1992).
Rearrangement Reactions in Organic Chemistry
Faulkner and Mckervey (1971) discussed the rearrangement reactions of 4-oxahomoadamantan-5-one. They observed its conversion to different derivatives in various acidic environments. This study provides insight into the potential applications of 1-hydroxy-4-oxahomoadamantan-5-one in synthetic organic chemistry, particularly in π-route cyclizations (Faulkner & Mckervey, 1971).
Synthesis of Complex Molecules for Biological Testing
Baleeva et al. (2020) demonstrated the use of 4-oxahomoadamantan-5-one in synthesizing new bicyclo[3.3.1]nonane derivatives. These compounds, studied using NMR spectroscopy and XRD analysis, have potential applications in creating complex molecules for biological activity testing (Baleeva et al., 2020).
Criegee Rearrangement in Organic Synthesis
Krasutsky et al. (2001) investigated the Criegee rearrangement of 4-methylhomoadamantan-4-ol, leading to the formation of 4-oxahomoadamantane derivatives, including 1-hydroxy-4-oxahomoadamantan-5-one. This process involves double oxygen insertion, indicating the compound's role in organic synthesis (Krasutsky et al., 2001).
In Vivo Studies on Brain Tissue Regeneration
Mirzoian et al. (2013) studied the effects of 5-hydroxyadamantan-2-one on rat brain tissue after occlusion of the middle cerebral artery. They found significant regenerative processes in brain tissue, suggesting a potential therapeutic application in neurology (Mirzoian et al., 2013).
properties
Molecular Formula |
C10H14O3 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one |
InChI |
InChI=1S/C10H14O3/c11-9-7-1-6-2-8(13-9)5-10(12,3-6)4-7/h6-8,12H,1-5H2 |
InChI Key |
IYOCRSOAYQUGEF-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC(C2)(CC1C(=O)O3)O |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C(=O)O3)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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